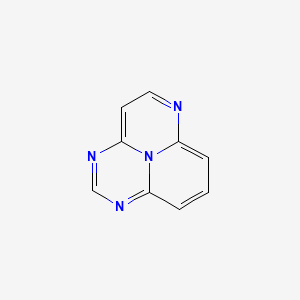
1,3,6,9b-Tetraazaphenalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,6,9b-Tetraazaphenalene is a heterocyclic compound with the molecular formula C₉H₆N₄ and a molecular weight of 170.1707 g/mol . This compound is characterized by its unique structure, which includes four nitrogen atoms within a fused ring system. It is also known by other names, such as 1,3,6-Triazacyclo[3.3.3]azine .
Métodos De Preparación
The synthesis of 1,3,6,9b-Tetraazaphenalene typically involves cyclization reactions that incorporate nitrogen-containing precursors. One common synthetic route includes the reaction of appropriate nitriles with hydrazine derivatives under controlled conditions. Industrial production methods may involve similar cyclization reactions but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
1,3,6,9b-Tetraazaphenalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the ring can be replaced by other functional groups.
Common Reagents and Conditions: Reagents such as sulfuric acid, sodium hydroxide, and various catalysts are often used in these reactions. Conditions may vary from mild to harsh, depending on the desired transformation.
Major Products: The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,3,6,9b-Tetraazaphenalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,6,9b-Tetraazaphenalene involves its interaction with various molecular targets. The nitrogen atoms in its structure allow it to form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo redox reactions makes it a versatile compound in both biological and chemical systems .
Comparación Con Compuestos Similares
1,3,6,9b-Tetraazaphenalene can be compared with other similar heterocyclic compounds, such as:
1,2,4-Triazine: Another nitrogen-containing heterocycle with different reactivity and applications.
1,3,5-Triazine: Known for its use in herbicides and resins.
Tetrazine: Used in click chemistry and bioorthogonal reactions.
Propiedades
Número CAS |
37159-99-2 |
|---|---|
Fórmula molecular |
C9H6N4 |
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
2,4,8,13-tetrazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene |
InChI |
InChI=1S/C9H6N4/c1-2-7-10-5-4-9-12-6-11-8(3-1)13(7)9/h1-6H |
Clave InChI |
MAEGTYLEMVJXMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=NC3=CC=NC(=C1)N23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


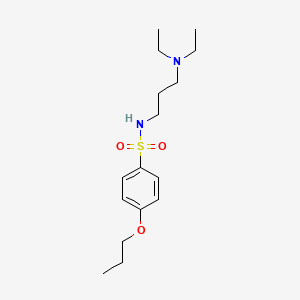
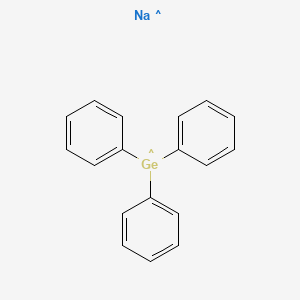
![Methyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate](/img/structure/B14677680.png)


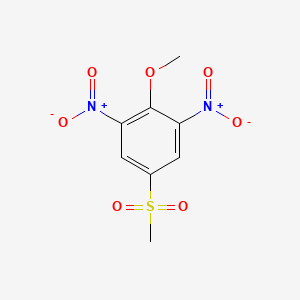
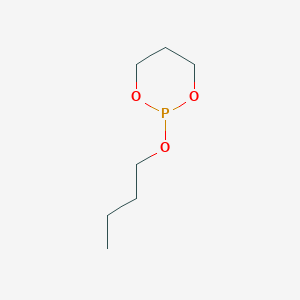

![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-methylbenzene)](/img/structure/B14677700.png)
![[(4r,5s)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]dimethanediyl dimethanesulfonate](/img/structure/B14677703.png)




